mouse vas deferens protein
Description
Historical Identification and Discovery
The initial identification of what is now known as Mouse Vas Deferens Protein (MVDP) occurred in 1986. nih.gov Through polyacrylamide gel electrophoresis, researchers analyzed proteins from the luminal fluid and homogenates of the mouse vas deferens. nih.gov They observed four prominent protein bands, one of which had an apparent molecular weight of 34.5 kilodaltons (kDa). nih.gov This 34.5 kDa protein was found to be androgen-dependent, as its levels specifically decreased following castration. nih.gov This protein was later designated as the major protein of the murine vas deferens. bioscientifica.com Further studies confirmed that the expression of MVDP and its corresponding mRNA is specific to the epithelium of the mouse vas deferens and is reliant on the presence of androgens. oup.com The protein, with a molecular mass of 34.5 kDa, was identified as a major component of the deferential fluid. oup.comnih.gov
Molecular Classification within Protein Superfamilies
This compound (MVDP) is classified within the aldo-keto reductase (AKR) superfamily. bioscientifica.comnih.govbioscientifica.comnih.govpsu.edu This extensive family of proteins consists of NADPH-dependent oxidoreductases that convert a wide array of carbonyl compounds into their corresponding alcohols. bioscientifica.com The amino acid sequence of MVDP shows significant similarity to other members of the AKR superfamily, particularly aldose reductase from human placenta (71% identity) and rat lens (69% identity). psu.edu Specifically, MVDP is designated as AKR1B7 (aldo-keto reductase family 1, member 7). bioscientifica.comnih.gov
While MVDP is a key protein in the vas deferens, it is important to distinguish it from another significant group of proteins in the male reproductive tract, the β-defensins. The β-defensins are a large family of cationic, cysteine-rich antimicrobial peptides that play a crucial role in the innate immune system of the epididymis and vas deferens. nih.govnih.gov For instance, β-defensin 22 (DEFB22) has been identified as a major component of the mouse sperm glycocalyx, coating the sperm surface as it transits through the epididymis. nih.govuniprot.org Unlike MVDP, which is part of the AKR superfamily, β-defensins have a characteristic structure with a high number of positively charged residues and are encoded by genes with a distinct two-exon structure. nih.gov
Overview of Proposed Biological Significance in Reproductive Biology
MVDP is believed to play several important roles in male reproductive physiology. As a major protein component in the seminal fluid of mice, it is thought to influence the processes of sperm maturation and capacitation, which are critical for fertilization. ontosight.aiontosight.ai Proposed functions include aiding in the development of sperm motility and the acrosome reaction, a necessary step for the sperm to penetrate the egg. ontosight.aiontosight.ai
Research indicates that MVDP is secreted by the epithelial cells of the vas deferens and interacts with spermatozoa. ontosight.ai This interaction may involve binding to specific receptors on the sperm surface, which in turn modulates signaling pathways that affect sperm function. ontosight.ai The protein is secreted into the luminal fluid via an apocrine process, where it is found in apical protrusions of the epithelial cells. oup.comnih.govoup.com
Furthermore, due to its classification as an aldo-keto reductase, a detoxifying role for MVDP has been proposed. bioscientifica.comnih.govbioscientifica.com Its preferred substrates are cytotoxic aldehydes such as 4-hydroxynonenal (B163490) and isocaproaldehyde. bioscientifica.comnih.gov A recombinant form of AKR1B7 has been shown to be effective in reducing acrolein, a reactive aldehyde produced during spermine (B22157) catabolism in the reproductive tract. nih.gov This suggests that MVDP may protect sperm from oxidative damage by detoxifying such harmful compounds. ontosight.ainih.gov
Interestingly, studies involving knockout mice deficient in AKR1B7 did not show any discernible reproductive phenotype, with normal ovarian follicle maturation and sperm parameters. bioscientifica.comnih.govbioscientifica.com This suggests that while MVDP is abundant and highly regulated, its function might be subtle or that compensatory mechanisms exist in its absence. bioscientifica.com
Table of Research Findings on this compound (MVDP)
| Aspect | Key Finding | Reference |
|---|---|---|
| Historical Identification | Identified as a 34.5 kDa androgen-dependent protein in the mouse vas deferens. | nih.gov |
| Molecular Classification | Belongs to the aldo-keto reductase (AKR) superfamily, specifically AKR1B7. | bioscientifica.comnih.govnih.gov |
| Proposed Biological Role | Involved in sperm maturation, capacitation, motility, and the acrosome reaction. | ontosight.aiontosight.ai |
| Secretion Mechanism | Exported from vas deferens epithelium via an apocrine secretion process. | oup.comnih.gov |
| Detoxifying Function | Catalyzes the reduction of cytotoxic aldehydes like 4-hydroxynonenal and acrolein. | bioscientifica.comnih.gov |
| Knockout Studies | Mice deficient in AKR1B7 are viable and show no obvious reproductive phenotype. | bioscientifica.comnih.gov |
Properties
CAS No. |
131597-27-8 |
|---|---|
Molecular Formula |
C10H8BBrO2 |
Synonyms |
mouse vas deferens protein |
Origin of Product |
United States |
Gene and Protein Expression Profiling
Tissue-Specific Expression Patterns
The expression of Mouse Vas Deferens Protein (MVDP), also known as AKR1B7, demonstrates marked tissue specificity, with high concentrations found in distinct locations within the reproductive and endocrine systems.
Vas Deferens Epithelium Specificity
MVDP is a major protein component found in the mouse vas deferens, with immunofluorescence histochemistry confirming its localization within the ductus deferens epithelium. nih.govoup.com The expression in this tissue is notably high and is dependent on androgens, specifically testosterone (B1683101). nih.govoup.com In fact, the strong, androgen-dependent accumulation of MVDP in the vas deferens is a characteristic that is specific to mice. merckmillipore.com This androgenic control occurs at the transcriptional level. oup.com Furthermore, immunofluorescence studies have revealed that spermatozoa within the deferent duct are coated with MVDP. nih.gov The protein is secreted into the luminal fluid via an apocrine process, as it lacks a typical signal sequence for classical secretion pathways. oup.com
Adrenal Gland Expression
High levels of MVDP are also found in the adrenal gland of mice. bioscientifica.compsu.edu Its expression is localized to the zona fasciculata of the adrenal cortex. oup.comnih.gov Unlike the vas deferens where expression is regulated by androgens, the expression of MVDP in the adrenal gland is primarily under the control of the pituitary hormone ACTH (adrenocorticotropic hormone), which acts through the cAMP signaling pathway. oup.compsu.edu While androgen-dependent expression in the vas deferens is mouse-specific, the ACTH-controlled expression in the adrenal cortex is observed in both rats and mice. merckmillipore.com Some studies suggest that MVDP in the adrenals may also have some responsiveness to androgens. oup.com
Ovarian Localization in Theca and Stromal Cells
Recent studies have identified MVDP expression in the mouse ovary. bioscientifica.comoup.com Specifically, the expression of the Akr1b7 gene is induced in the theca and stromal cells of the ovary. bioscientifica.com This induction is not constant but occurs physiologically during the proestrus stage of the estrous cycle, following the luteinizing hormone (LH) surge. bioscientifica.comnih.gov The mRNA for MVDP becomes detectable as early as 1.5 hours after the LH surge and is restricted to the theca and interstitial cells. nih.gov This expression pattern coincides with the induction of steroidogenic enzymes, suggesting a potential role for MVDP in ovarian function around the time of ovulation. bioscientifica.com
Table 1: Tissue-Specific Expression of this compound (MVDP/AKR1B7)
| Tissue | Specific Location | Primary Hormonal Regulator | Reference |
|---|---|---|---|
| Vas Deferens | Epithelium | Androgens (Testosterone) | nih.govoup.comoup.com |
| Adrenal Gland | Zona Fasciculata | ACTH | oup.compsu.edunih.gov |
| Ovary | Theca and Stromal Cells | Luteinizing Hormone (LH) | bioscientifica.comnih.gov |
Developmental Ontogeny of Expression
The expression of MVDP is not static throughout the life of the mouse but follows a distinct developmental timeline, particularly during postnatal maturation.
Postnatal Accumulation Dynamics
The expression of the MVDP gene begins in the early postnatal period. The first signs of gene expression are observed between 5 and 7 days after birth. nih.gov However, the protein is not significantly accumulated until the animals are 20 days old. nih.gov The initial expression of MVDP appears to be independent of androgens. nih.gov The acquisition of androgen dependency for the mvdp gene correlates with the maturation of the epithelial and peritubular contractile cells, which occurs between 10 and 20 days of age. nih.gov Spermatozoa are first detected in the vas deferens around day 36 postpartum. oup.com
Age-Dependent Concentration Changes
The concentration of MVDP undergoes a sharp increase during sexual maturation. nih.gov After being first detectable at 20 days of age, its concentration rises rapidly between 20 and 30 days. nih.govnih.gov By 40 days of age, the levels of MVDP in the vas deferens reach those observed in adult mice. oup.com This rapid increase in MVDP concentration coincides with the rise of androgen levels in the blood and the vas deferens during puberty. bioscientifica.com In contrast, cytosolic androgen receptor levels in the vas deferens have been observed to decrease with increasing age. nih.gov In aged mice (21 months), the vas deferens can show histological changes such as an increased duct diameter and a thickening of the duct wall. frontiersin.org
Table 2: Developmental Timeline of MVDP Expression
| Age | Developmental Event | MVDP Expression Status | Reference |
|---|---|---|---|
| 5-7 days | Early Postnatal Period | First expression of the mvdp gene | nih.gov |
| 10-20 days | Prepubertal Maturation | Acquisition of androgen dependency | nih.gov |
| 20 days | Onset of Puberty | MVDP detectable; begins to accumulate | nih.govnih.gov |
| 20-30 days | Pubertal Development | Sharp increase in MVDP concentration | nih.govnih.gov |
| 40 days | Sexual Maturity | Adult levels of MVDP reached | oup.com |
Cellular and Subcellular Localization
The localization of this compound (MVDP), also known as Akr1b7, within the male reproductive tract is highly specific, pointing to its specialized function. nih.govsemanticscholar.org Investigations using immunocytochemistry and electron microscopy have provided detailed insights into its distribution at the cellular and subcellular levels. nih.govoup.com
This compound is expressed specifically and abundantly in the epithelial cells lining the mouse vas deferens. nih.govoup.com Light microscope observations show that the epithelial cells of the vas deferens, with the exception of the nuclei, are intensively stained for MVDP. oup.com This expression is androgen-dependent and increases significantly as the mouse matures. oup.comnih.gov The protein appears to be distributed throughout the entire cytoplasm of these specialized epithelial cells, from the basal to the apical regions. oup.com Single-cell RNA sequencing studies have further confirmed that genes encoding for this protein are prominent markers for the epithelial cells of the vas deferens. semanticscholar.orgelifesciences.org
| Finding | Cell Type | Location | Source |
| Specific Expression | Epithelial Cells | Mouse Vas Deferens | oup.com, nih.gov |
| Cytoplasmic Distribution | Epithelial Cells | Whole cytoplasm | oup.com |
| Androgen-Dependent | Epithelial Cells | Mouse Vas Deferens | oup.com, nih.gov |
A key feature of MVDP's subcellular localization is its high concentration in the apical protrusions of the vas deferens epithelial cells. nih.govoup.com These protrusions, also known as apocrine blebs, are cytoplasmic extensions that project into the lumen of the vas deferens. oup.com Immunoelectron microscopy reveals a significant presence of MVDP within these apical extrusions and in the protrusions that are detaching from the cell membrane. oup.com This localization is a critical aspect of its unconventional secretion method, which is considered a form of apocrine secretion rather than the classical protein export pathway. nih.govoup.com The protein is found in large amounts within these blebs, which eventually pinch off and release their contents, including MVDP, into the luminal fluid. oup.com
| Feature | Description | Significance | Source |
| High Concentration | MVDP is abundant in apical protrusions. | Indicates a role in secretion via these structures. | oup.com, nih.gov |
| Apocrine Secretion | The protein is found in detaching cytoplasmic blebs. | Demonstrates a non-classical secretion pathway. | oup.com |
| Luminal Release | MVDP is released into the vas deferens fluid as protrusions degrade. | Suggests a function related to the luminal environment. | oup.com, nih.gov |
Crucially, immunolocalization studies have consistently shown that MVDP is not detected within the lumen of the endoplasmic reticulum or the Golgi apparatus. nih.govoup.com This absence from the conventional secretory pathway organelles is consistent with the protein's biochemical characteristics. oup.com The amino acid sequence of MVDP, as deduced from its cDNA, lacks the typical signal peptide required to direct a protein into the endoplasmic reticulum for processing and export. nih.govoup.com Furthermore, in vitro translation experiments confirmed that MVDP is not internalized into microsomes, which would protect it from enzymatic degradation, reinforcing the absence of a functional signal sequence. nih.govoup.com This lack of entry into the endoplasmic reticulum-Golgi pathway necessitates the alternative apocrine secretion mechanism observed via apical protrusions. oup.com
| Organelle | MVDP Presence | Rationale | Source |
| Endoplasmic Reticulum | Absent | Lack of a signal peptide in the protein's primary structure. | oup.com, nih.gov |
| Golgi Apparatus | Absent | Protein does not enter the classical secretory pathway. | oup.com, nih.gov |
| Secretory Vesicles | Absent | Bypasses the conventional route for secretory proteins. | oup.com |
Regulation of Mvdp Gene Expression
Hormonal Control Mechanisms
The expression of MVDP in the epithelial cells of the vas deferens is predominantly under the control of androgens. oup.com This regulation is critical for the functional maturation of the vas deferens epithelium, for which MVDP is considered a specific marker. oup.com
The level of MVDP expression is directly correlated with the androgen status of the animal. In adult male mice, MVDP is abundant but disappears following castration. nih.gov Subsequent treatment with testosterone (B1683101) can completely reverse the effects of castration, restoring MVDP levels, although this requires a sustained treatment period of about 15 days. nih.gov
This dependency is also observed at the messenger RNA (mRNA) level. Studies using vas deferens epithelial cell subcultures have demonstrated that these cells only express MVDP mRNA when androgens are present in the culture medium. nih.gov A direct relationship exists between the concentration of dihydrotestosterone (B1667394) (DHT) and the steady-state levels of MVDP mRNA, with maximal induction reaching approximately 25-fold. nih.gov This strong androgen-dependent accumulation of MVDP in the vas deferens is a characteristic specific to mice, as the equivalent protein in rats is expressed at barely detectable levels and is not sensitive to androgens. oup.com
Table 1: Effect of Androgen Status on MVDP Expression in Vas Deferens
| Condition | Animal/Cell Model | Effect on MVDP/MVDP mRNA | Source(s) |
|---|---|---|---|
| Adult Castration | Adult Male Mice | Disappearance of MVDP protein | nih.gov |
| Testosterone Treatment (post-castration) | Adult Male Mice | Complete restoration of MVDP protein | nih.gov |
| Androgen Presence (DHT) | Cultured Epithelial Cells | Induction of MVDP mRNA expression | nih.gov |
| Androgen Absence | Cultured Epithelial Cells | No MVDP mRNA expression | nih.gov |
The mechanism of androgenic regulation is mediated by the androgen receptor (AR), a ligand-activated transcription factor. oup.comeur.nl Upon binding to an androgen like testosterone or DHT, the AR translocates to the nucleus, where it interacts with specific DNA sequences known as androgen response elements (AREs) located in the regulatory regions of target genes. amegroups.org
The mouse-specific androgen sensitivity of the MVDP gene is attributed to a unique 77-base pair (bp) sequence derived from a Long Interspersed Nuclear Element (LINE) within the gene's promoter. oup.com This sequence, which is absent in the rat ortholog, contains a functional ARE to which the androgen receptor binds efficiently. oup.com Functional studies have confirmed that inserting this 77-bp element into the regulatory region of the rat gene is sufficient to confer androgen responsiveness. oup.com In transgenic mouse models, a larger promoter fragment (from –1804 to +41) was found to be necessary to fully replicate all the androgen-dependent characteristics of MVDP gene expression in the vas deferens. oup.com The suitability of cultured vas deferens epithelial cells, which contain functional androgen receptors, has been crucial for studying these regulatory elements. nih.govnih.gov
The onset and androgen-dependence of MVDP expression are developmentally regulated. The protein is first detected in 10-day-old male mice, with its concentration increasing sharply between 10 and 30 days, reaching adult levels by 40 days of age. nih.gov
Interestingly, the initial expression of the MVDP gene during the neonatal period (before day 10) appears to be independent of androgens. nih.govehu.eus Experiments have shown that castration at birth or treating newborns with the anti-androgen cyproterone (B1669671) acetate (B1210297) does not prevent the appearance of MVDP. nih.govnih.govehu.eus Furthermore, administering testosterone to pups between 1 and 10 days of age does not lead to a precocious accumulation of MVDP. nih.govehu.eus
The acquisition of androgen responsiveness occurs during the prepubertal period. The sharp increase in MVDP levels observed after day 10 is androgen-dependent. nih.govnih.gov This is demonstrated by the fact that precocious accumulation of MVDP mRNA can be induced by androgen injections in 20-day-old mice, but not in 10-day-old animals. nih.gov This transition correlates with the maturation of the vas deferens epithelium. nih.gov Notably, exposure to androgens during the neonatal phase is critical for achieving full gene expression in adulthood; males castrated at birth show a significantly reduced ability to accumulate MVDP in response to androgen treatment as adults. nih.gov
Table 2: Developmental Profile and Androgen Responsiveness of MVDP
| Age | Androgen Dependence | Key Finding | Source(s) |
|---|---|---|---|
| Birth to Day 10 | Independent | MVDP expression begins but is not influenced by castration or testosterone administration. | nih.govnih.govehu.eus |
| Day 10 to Day 40 | Dependent | Sharp increase in MVDP levels, which is reliant on androgens. | nih.govnih.gov |
| Day 20 | Responsive | Precocious accumulation of MVDP can be induced by excess androgens. | nih.gov |
| Adulthood | Dependent | Full expression requires neonatal androgen priming; maintained by adult androgen levels. | nih.gov |
While androgens are the key regulators in the vas deferens, the expression of MVDP in other tissues is controlled by different hormonal axes.
In the adrenal cortex, where MVDP is also highly expressed, its gene transcription is primarily under the control of the pituitary hormone Adrenocorticotropic Hormone (ACTH). oup.combioscientifica.com This regulation is mediated through the cyclic AMP (cAMP) signaling pathway. oup.comresearchgate.net In adrenocortical cell cultures and in vivo mouse models, MVDP expression is induced by ACTH. nih.govnih.gov When the pituitary-adrenal axis is suppressed with dexamethasone, leading to low plasma ACTH, adrenal MVDP protein levels decrease significantly. nih.gov Subsequent administration of exogenous ACTH progressively restores the protein levels, confirming that ACTH is the key regulator of MVDP in this steroidogenic tissue. nih.gov This mode of regulation is distinct from the androgen-driven expression in the vas deferens and is conserved between mice and rats. oup.com
Table 3: Regulation of MVDP/AKR1B7 in Adrenal Glands by ACTH
| Condition | Treatment | Effect on Adrenal MVDP/AKR1B7 | Source(s) |
|---|---|---|---|
| In Vivo | Dexamethasone (suppresses ACTH) | Decreased protein levels | nih.gov |
| In Vivo | Dexamethasone + ACTH injection | Progressive restoration of protein levels | nih.gov |
| In Vitro | ACTH/cAMP stimulation | Induction of expression | oup.comresearchgate.netnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Adrenocorticotropic Hormone (ACTH) |
| Cyproterone acetate |
| Dihydrotestosterone (DHT) |
Regulation by Pituitary Hormones
Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG) in the Ovary
The expression and regulation of MVDP in the ovary have been identified as a response to Luteinizing Hormone (LH) and its analog, human Chorionic Gonadotropin (hCG). nih.govoup.com Before treatment with LH, MVDP is absent in the ovaries of mice primed with recombinant Follicle-Stimulating Hormone (rFSH). nih.gov However, following an hCG surge, MVDP protein begins to appear within 3 hours. nih.gov This protein induction is a result of transcriptional up-regulation, with MVDP messenger RNA (mRNA) transcripts becoming detectable as early as 1.5 hours after LH/hCG administration. nih.govoup.com
This response to LH/hCG is both rapid and substantial, with studies documenting a remarkable 300-fold increase in MVDP mRNA levels in the ovary post-treatment. bioscientifica.comoup.com In situ hybridization studies have pinpointed the expression of MVDP mRNA to the thecal and interstitial cells of the ovary. nih.govoup.com The expression peaks and then decreases 24 hours after the initial LH treatment. nih.gov This tightly regulated, transient expression suggests that MVDP may play a crucial role in the cascade of events that occur around the time of ovulation. nih.gov This regulation by LH/hCG appears to be specific to the ovary, as no similar induction is observed in the adrenal glands. oup.com
Intracellular Signaling Pathway Modulation
The hormonal signals that regulate MVDP gene expression are transduced through various intracellular signaling pathways. The specific pathways involved can differ depending on the cell type and the primary hormonal stimulus, leading to a multi-layered control system involving cyclic AMP (cAMP), Protein Kinase C (PKC), and Protein Kinase A (PKA).
Cyclic AMP (cAMP) Pathway Involvement
In adrenocortical cells, the cyclic AMP (cAMP) pathway is a key regulator of MVDP expression. nih.govnih.gov The pituitary hormone ACTH, which controls MVDP expression in the adrenal glands, operates through the cAMP pathway. nih.govoup.com Studies using murine (Y1) and human (H295-R) adrenocortical carcinoma cells have shown that treatment with cAMP or the adenylate cyclase activator forskolin (B1673556) increases the accumulation of MVDP. nih.govpsu.edu
The up-regulation of MVDP mRNA by forskolin is a direct effect and does not necessitate the synthesis of new proteins. nih.gov This indicates that the cAMP pathway can directly influence the transcriptional machinery of the MVDP gene. nih.gov The promoter region of the MVDP gene (specifically, Akr1b7) contains sequences that have a high degree of similarity to the cAMP response element, providing a molecular basis for this regulation. bioscientifica.com This mechanism aligns with the coordinated regulation of MVDP and steroidogenic genes, which are also controlled by the cAMP pathway in response to ACTH. nih.govbioscientifica.com
Protein Kinase C (PKC) Pathway Potentiation
The Protein Kinase C (PKC) signaling pathway has been shown to potentiate the androgen-mediated expression of the MVDP gene. nih.gov In T47D mammary tumor cells, which are used as a model system, the activation of PKC by 12-o-tetradecanoylphorbol-13 acetate (TPA) significantly enhances androgen-induced transcriptional activity of the MVDP promoter. nih.gov This enhancement can be as much as 18-fold and is dependent on both the time and dose of the PKC activator. nih.gov
This potentiating effect is specific, as it was observed to be minimal on the MMTV promoter in the same cells, suggesting the effect is promoter-specific. nih.gov Furthermore, the effect is dependent on the presence of a functional androgen response element (ARE) in the promoter, as a mutation in the proximal ARE negates the enhancement by TPA. nih.gov This demonstrates a cooperative interaction between the androgen receptor-mediated signaling and the PKC pathway to achieve maximal gene expression. nih.gov
Protein Kinase A (PKA) Pathway Influence
The influence of the Protein Kinase A (PKA) pathway on MVDP gene expression appears to be context-dependent. In adrenocortical cells, where ACTH is the primary stimulus, activators of the PKA signaling pathway lead to an increase in MVDP expression. nih.govpsu.edu This is consistent with the role of the cAMP/PKA pathway as the main mediator of ACTH action. oup.com
However, in the context of androgen-regulated expression, the PKA pathway exhibits a different influence. Research has shown that the activation of PKA through the application of dibutyryl-cAMP (db-cAMP) actually reduces the androgen-induced transcription of the MVDP gene. nih.gov This suggests an inhibitory or modulatory role for PKA on androgen-driven expression, contrasting with its stimulatory role in the adrenal cortex. nih.gov This highlights the complexity of MVDP gene regulation, where the same signaling pathway can have opposing effects depending on the cellular environment and the primary hormonal stimulus.
Transcriptional Regulatory Elements and Factors
The precise control of MVDP gene expression is ultimately determined by the interaction of transcription factors with specific DNA sequences in the gene's promoter and enhancer regions.
Identification of Promoter and Enhancer Regions
The gene for MVDP contains several identified regulatory elements within its 5'-flanking region. Initial sequencing identified a TATA box (CATAA), a CAAT box, and a GC-rich motif. nih.gov Crucially, a sequence (5'-TGTTCT-3') that closely resembles the consensus androgen response element (ARE) was also found, providing an early clue to its hormonal regulation. nih.gov
Further functional analyses have dissected these regulatory regions in greater detail.
Key Regulatory Regions of the MVDP Gene| Region/Element | Location | Function | Supporting Findings |
|---|---|---|---|
| Proximal Promoter/Enhancer | -121 to +41 bp | Contains an androgen-dependent enhancer. nih.gov Sufficient for androgen regulation via the proximal ARE. oup.com | Site-directed mutations in NF1 and Sp1 binding sites within this region reduce or abolish androgen-induced expression. nih.gov |
| Proximal ARE (AREp) | -111 to -97 bp | Essential for androgen and PKC-mediated enhancement. nih.gov Binds the androgen receptor. nih.gov Also contains a binding site for SF-1. nih.gov | Mutation abolishes both androgen and TPA-dependent gene enhancement. nih.gov |
| Distal ARE | -1171 bp | Putative androgen-responsive element. oup.com | Contributes to the full androgenic response. oup.com |
| Intragenic Enhancer | 3.5-kb fragment (intron 1 to intron 2) | Acts as a vas deferens-specific enhancer. oup.com | Required for the full androgenic response of the 1.8-kb promoter in the vas deferens. oup.com |
| LINE-derived Sequence | 77-bp insert in mouse promoter | Confers strong, androgen-dependent expression in the mouse vas deferens. oup.com Contains a functional ARE. oup.com | This sequence is absent in the rat, which lacks strong androgen-sensitive expression in the vas deferens. oup.com |
| Transcription Factor Binding Sites | Various locations within the promoter | Bind ubiquitous and cell-specific factors to regulate transcription. | NF1 and Sp1 sites are critical for androgen activation. nih.gov SF-1, C/EBP, and Sp1 sites are required for cAMP-dependent induction in adrenocortical cells. nih.gov |
Transient transfection assays have confirmed that a 162 bp fragment from -121 to +41 functions as an androgen-dependent enhancer. nih.gov This region is a composite site that binds not only the androgen receptor but also the ubiquitous transcription factors NF1 (nuclear factor 1) and Sp1 (selective promoter factor 1), which are essential for androgen activation. nih.gov In adrenocortical cells, the regulation is different, relying on factors like steroidogenic factor-1 (SF-1), which binds at position -102, and C/EBP, whose binding site is crucial for cAMP-dependent induction. nih.gov
A particularly interesting finding comes from comparative genomics between mouse and rat. The mouse MVDP promoter contains a 77-base pair LINE-like sequence that is not present in the rat ortholog. oup.com This mouse-specific element contains an androgen response element and is believed to be responsible for the strong, androgen-dependent expression of MVDP seen specifically in the mouse vas deferens. oup.commerckmillipore.com
Cis-Acting DNA Elements
Cis-acting DNA elements are specific sequences within the DNA, typically in the promoter region upstream of the coding sequence, that act as binding sites for transcription factors to control gene expression. wikipedia.org Studies involving the deletion of upstream regulatory regions of the MVDP gene have identified key promoter fragments essential for its transcription. A proximal region located between positions -121 and +41 relative to the transcription start site has been shown to be sufficient for both basal and cAMP-mediated transcriptional activity in adrenocortical cells. nih.govresearchgate.net This same -121/+41 fragment also functions as an androgen-dependent enhancer in the vas deferens. nih.gov
Further investigations using transgenic mice have revealed a more complex arrangement for tissue-specific expression. These studies indicate that distinct 5'-flanking sequences are necessary to target gene expression to the vas deferens versus the adrenal glands. oup.com Specifically, elements required for expression in the vas deferens are located within a broader region from -1804 to -510, while those for adrenal expression are found between -510 and +41. nih.gov Additionally, a 3.5-kb intragenic fragment, spanning from intron 1 to intron 2, has been identified as a vas deferens-specific enhancer that increases the likelihood of transgene expression. nih.govoup.com
Within the critical -121/+41 promoter region, several specific binding sites for key trans-acting factors have been precisely mapped. nih.govresearchgate.net These sites are crucial for the recruitment of the transcriptional machinery that drives MVDP expression.
Table 1: Key Cis-Acting Elements in the MVDP Gene Promoter
| Element Location | Function | Tissue Context | Source(s) |
| -1804 to -510 | Positive regulatory elements for expression | Vas Deferens | nih.gov |
| -510 to +41 | Positive regulatory elements for expression | Adrenal Cortex | nih.govresearchgate.net |
| -121 to +41 | Sufficient for basal and cAMP-induced expression; Androgen-dependent enhancer | Adrenocortical Cells, Vas Deferens | nih.govresearchgate.netnih.gov |
| -102 | Steroidogenic Factor 1 (SF-1) binding site | Adrenocortical Cells | nih.govresearchgate.netoup.com |
| -76 | Nuclear Factor 1 (NF1) binding site | Adrenocortical Cells, Vas Deferens | nih.govresearchgate.netnih.gov |
| -61 | CCAAT/Enhancer Binding Protein Beta (C/EBP-β) binding site | Adrenocortical Cells | nih.govresearchgate.netoup.com |
| -52 | Specificity Protein 1 (Sp1) binding site | Adrenocortical Cells, Vas Deferens | nih.govresearchgate.netnih.gov |
| Intron 1 to Intron 2 | Enhances probability of transgene expression | Vas Deferens | nih.govoup.com |
Trans-Acting Transcription Factors
Trans-acting factors are proteins, namely transcription factors, that bind to cis-acting DNA elements to regulate gene expression. wikipedia.org The expression of the MVDP gene is controlled by the interplay of several such factors, including both ubiquitous and cell-specific proteins. nih.govresearchgate.netnih.gov
Nuclear Factor 1 (NF1) is a ubiquitous transcription factor that binds to a specific cis-acting element located at position -76 within the MVDP promoter. nih.govresearchgate.netnih.gov This factor is essential for achieving high levels of MVDP gene expression in adrenocortical cells. nih.govresearchgate.net Functional studies have demonstrated that mutating the NF1 binding site significantly reduces both the basal (constitutive) and the forskolin-stimulated promoter activity in these cells. nih.govresearchgate.net Similarly, in the context of androgen-regulated expression in vas deferens epithelial cells, site-directed mutation of the NF1 binding element leads to a strong reduction in androgen-induced transcription. nih.gov
Specificity Protein 1 (Sp1) is another key transcription factor that binds to a GC-rich motif at position -52 of the MVDP promoter. nih.govresearchgate.netnih.govwikipedia.org Its role is critical in both adrenal and vas deferens tissues. In adrenocortical cells, Sp1 functionally interacts with C/EBP-β to mediate the gene's response to cAMP. nih.govresearchgate.net Mutating the Sp1 binding site individually results in a greater than 50% loss of cAMP-dependent induction. nih.govresearchgate.net The requirement for Sp1 is even more stringent for androgen-driven expression in vas deferens epithelial cells, where mutation of its binding site completely abolishes the androgenic response. nih.gov
Steroidogenic Factor 1 (SF-1), a nuclear receptor also known as NR5A1, is a master regulator of endocrine development and function. researchgate.netwikipedia.org It plays a crucial role in the cell-specific expression of the MVDP gene in the adrenal cortex. nih.govresearchgate.net SF-1 interacts with a novel regulatory element identified at position -102, which interestingly overlaps with a proximal androgen response element (AREp). nih.govresearchgate.netoup.com In Y1 adrenocortical cells, SF-1 is required for high basal expression of the MVDP promoter. nih.govresearchgate.net Mutation of this SF-1 binding site diminishes both constitutive and forskolin-stimulated promoter activity. nih.govresearchgate.net The in vivo significance of this site was confirmed in transgenic mice, where a mutation in the -102 SFRE impaired adrenal expression and demonstrated that the gene's developmental expression pattern parallels the levels of SF-1. oup.com
CCAAT/Enhancer Binding Protein Beta (C/EBP-β) is a transcription factor involved in regulating genes related to immune and inflammatory responses, among other processes. nih.govnih.gov In the context of MVDP regulation in Y1 adrenocortical cells, C/EBP-β binds to a cis-acting element at position -61. nih.govresearchgate.netoup.com It works in concert with Sp1 in an additive fashion to mediate the cAMP-dependent regulation of the gene. nih.govresearchgate.net When the C/EBP binding site is mutated individually, it leads to a loss of more than 50% of the cAMP-dependent induction. nih.govresearchgate.net If both the Sp1 and C/EBPβ sites are mutated simultaneously, the cAMP responsiveness of the promoter is almost completely abolished. nih.govresearchgate.net Furthermore, treating the cells with forskolin, a cAMP activator, increases the binding of C/EBPβ to its DNA element. oup.com
Table 2: Functional Effects of Transcription Factor Binding Site Mutations on MVDP Promoter Activity
| Transcription Factor | Site Location | Cellular Context | Effect of Mutation | Source(s) |
| NF1 | -76 | Adrenocortical Cells | Decreases constitutive and forskolin-stimulated activity | nih.govresearchgate.net |
| -76 | Vas Deferens Epithelial Cells | Strongly reduces androgen-induced expression | nih.gov | |
| Sp1 | -52 | Adrenocortical Cells | >50% loss of cAMP-dependent induction | nih.govresearchgate.net |
| -52 | Vas Deferens Epithelial Cells | Abolishes androgen-induced expression | nih.gov | |
| SF-1 | -102 | Adrenocortical Cells | Decreases constitutive and forskolin-stimulated activity | nih.govresearchgate.netoup.com |
| C/EBP-β | -61 | Adrenocortical Cells | >50% loss of cAMP-dependent induction | nih.govresearchgate.net |
| Sp1 & C/EBP-β | -52 & -61 | Adrenocortical Cells | cAMP responsiveness is nearly abolished | nih.govresearchgate.net |
Mvdp Secretion and Luminal Association
Characterization of a Non-Classical Secretion Mechanism
Experimental evidence further substantiates the non-classical secretion of MVDP. In vitro studies involving the transcription of MVDP cDNA and subsequent translation of the resulting mRNA in a rabbit reticulocyte system have been pivotal. nih.gov These experiments, conducted both in the presence and absence of microsomes, demonstrated that MVDP was not internalized into the microsomes. nih.gov Consequently, the protein was not protected from degradation by proteinase K, confirming the lack of a functional signal peptide that would target it to the endoplasmic reticulum. nih.gov
Another significant characteristic of MVDP is its blocked NH2-terminus, which is attributed to N-terminal acetylation. oup.com This modification is typical for cytosolic proteins and further implies that MVDP is not processed through the classical secretory pathway, which would involve the cleavage of a signal peptide. oup.com Proteins with blocked amino termini are generally confined to the cytoplasm and cannot be exported from the cell via the conventional endoplasmic reticulum-Golgi route. oup.com
| Evidence for Non-Classical Secretion of MVDP | Finding | Reference |
| Signal Peptide Analysis | The amino acid sequence of MVDP lacks a characteristic secretory signal peptide. | nih.gov |
| In Vitro Translation | MVDP is not internalized into microsomes, leaving it susceptible to proteinase K degradation. | nih.gov |
| N-Terminal Modification | The NH2-terminus of MVDP is blocked, a feature common to cytosolic proteins. | oup.com |
Elucidation of the Apocrine Secretion Model
Given that MVDP is a major protein component of the vas deferens fluid despite its non-classical secretion characteristics, research has focused on an alternative export mechanism known as apocrine secretion. nih.gov This model of secretion involves the release of apical portions of the cell's cytoplasm into the lumen. nih.govnih.gov
Ultrastructural analysis using electron microscopy has been instrumental in elucidating this process for MVDP. nih.gov Immunolocalization studies revealed that MVDP is distributed throughout the cytoplasm of the vas deferens epithelial cells. nih.gov Crucially, the protein was never detected within the lumen of the endoplasmic reticulum or the Golgi apparatus, nor was it found in vesicles, which are hallmarks of the classical secretory pathway. nih.gov
Instead, MVDP was found in high concentrations within apical protrusions of the epithelial cells. nih.gov These protrusions, or blebs, extend into the lumen of the vas deferens. The secretion process culminates in the shedding of these apical cytoplasmic fragments into the luminal fluid. nih.govresearchgate.net This results in the release of not only MVDP but also other cytoplasmic components. nih.govnih.gov Occasionally, the upper parts of these secretory blebs appear to undergo gradual degradation, suggesting proteolytic activity may be involved in the release of their contents. oup.com
Association with Luminal Fluid Components
Once secreted into the vas deferens, MVDP becomes a component of the complex luminal fluid. This fluid plays a crucial role in the maturation and transport of sperm. nih.govnih.govpressbooks.pub The luminal fluid of the vas deferens is known to be rich in various proteins and is involved in processes such as sperm chromatin fragmentation. nih.govnih.gov
The apocrine secretion mechanism dictates the initial association of MVDP within the lumen. Having been released within fragments of the cytoplasm, MVDP is found in the fluid associated with cellular material that is undergoing degradation. nih.gov This indicates that its initial state in the lumen is not as a freely soluble protein but as part of these larger cellular debris complexes. The luminal fluid of the vas deferens is known to contain a sequestered nuclease, possibly within epididymosome-like structures, which contributes to an apoptotic-like mechanism to eliminate defective sperm. nih.gov
Biological Functions and Proposed Molecular Roles
Contribution to Male Reproductive Physiology
Sperm Maturation Process Modulation
Spermatozoa undergo a series of maturation steps as they pass through the male reproductive tract to become capable of fertilization. While the vas deferens is a critical conduit in this process, direct evidence for the involvement of AKR1B7 in modulating the sperm maturation process is not well-established. Studies on knockout mice lacking AKR1B7 have shown that spermatozoa parameters, including count and motility, remain normal in the absence of this protein. bioscientifica.comnih.gov This suggests that AKR1B7 may not play an essential, direct role in the molecular transformations that characterize sperm maturation.
However, its protective functions against oxidative stress could indirectly contribute to a healthier environment for maturing sperm, ensuring their structural and functional integrity is maintained.
Regulation of Sperm Function
The functional competence of spermatozoa is defined by their motility, ability to undergo capacitation, and subsequently, the acrosome reaction.
Research on AKR1B7 knockout mice has not demonstrated a significant impairment in sperm motility. bioscientifica.comnih.gov The percentage of motile spermatozoa and their degree of movement were found to be comparable between wild-type and knockout mice, indicating that AKR1B7 is not essential for the acquisition or maintenance of sperm motility. bioscientifica.com
Table 1: Spermatozoa Parameters in Wild-Type vs. AKR1B7 Knockout Mice
| Parameter | Wild-Type | AKR1B7 Knockout |
|---|---|---|
| Sperm Count (x 10⁶/vas deferens) | Normal | Normal |
| Sperm Motility (%) | Normal | Normal |
| Mobility Rank | Normal | Normal |
Data derived from studies on AKR1B7 knockout mice, which showed no significant differences in these parameters. bioscientifica.com
Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to be competent for fertilization. There is currently a lack of direct scientific evidence to suggest that AKR1B7 is directly involved in regulating the complex cascade of events that constitute sperm capacitation. The normal reproductive success of male mice lacking AKR1B7 implies that this process proceeds without the direct involvement of this protein. bioscientifica.comnih.gov
The acrosome reaction is an exocytotic event that allows sperm to penetrate the zona pellucida of the oocyte. Similar to capacitation, there is no direct evidence from current research to implicate AKR1B7 in the signaling pathways or structural changes that govern the acrosome reaction. The fertility of AKR1B7-deficient mice suggests that this crucial step in fertilization is not dependent on the presence of this protein. bioscientifica.comnih.gov
Spermatozoa Protection from Oxidative Stress
A primary and well-supported function of AKR1B7 is its role in cellular detoxification, which is critical for protecting spermatozoa from oxidative damage. bioscientifica.comnih.gov Spermatozoa are particularly vulnerable to oxidative stress due to the high concentration of polyunsaturated fatty acids in their membranes, which are susceptible to lipid peroxidation. bioscientifica.com
Lipid peroxidation generates highly reactive and toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein. bioscientifica.comnih.gov AKR1B7 has been identified as a potent enzyme that catalyzes the reduction of these harmful aldehydes into their less reactive alcohol forms. bioscientifica.comnih.gov This detoxification activity is considered a protective mechanism to ensure sperm viability and maintain the integrity of their membranes and DNA. bioscientifica.com The high level of AKR1B7 expression in the vas deferens is thought to create an environment that shields the transiting sperm from the damaging effects of these reactive aldehydes. bioscientifica.com
Table 2: Detoxification Activity of AKR1B7
| Substrate (Reactive Aldehyde) | Product (Less Reactive Alcohol) | Proposed Protective Effect |
|---|---|---|
| 4-hydroxynonenal (4-HNE) | 1,4-dihydroxynonene | Prevention of lipid peroxidation-induced damage to sperm membranes. |
| Acrolein | Allyl alcohol | Protection against damage from by-products of polyamine catabolism. |
This table summarizes the known detoxification functions of AKR1B7, which are central to its role in protecting spermatozoa from oxidative stress. bioscientifica.comnih.gov
Enzymatic Activity and Detoxification Role
Mouse vas deferens protein (MVDP), scientifically designated as Aldo-keto reductase family 1 member 7 (AKR1B7), is a functionally significant enzyme with well-defined roles in cellular detoxification and metabolic regulation. Its enzymatic capabilities are central to its biological importance, particularly in tissues with high metabolic activity or exposure to oxidative stress.
Aldo-Keto Reductase Family Activity
MVDP is a member of the extensive aldo-keto reductase (AKR) superfamily of enzymes. bioscientifica.comnih.gov These enzymes are characterized as NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, such as aldehydes and ketones, into their corresponding alcohols. bioscientifica.comoup.com The primary function of AKR1B7 involves the detoxification of harmful aldehydes and ketones that are generated through various metabolic processes. oup.com This enzymatic action is a crucial component of the cell's defense mechanism against chemical insults from both internal (endobiotic) and external (xenobiotic) sources. nih.gov
Substrate Specificity
MVDP exhibits a preference for specific aldehyde substrates, which underscores its specialized roles in cellular protection and metabolism. bioscientifica.comnih.govnih.gov Research has identified two principal substrates for this enzyme.
4-hydroxynonenal (4-HNE): This is a highly toxic by-product of lipid peroxidation, which is the oxidative degradation of polyunsaturated fatty acids in cell membranes. oup.comnih.gov 4-HNE is a reactive aldehyde that can cause significant cellular damage by forming adducts with proteins and DNA. mdpi.comnih.gov MVDP efficiently catalyzes the reduction of 4-HNE, thereby playing a critical role in mitigating oxidative stress and protecting cellular integrity. bioscientifica.comnih.govoup.com
Isocaproaldehyde: This aldehyde is a product generated during the initial step of steroid hormone synthesis, specifically from the side-chain cleavage of cholesterol. bioscientifica.comoup.commedchemexpress.com In steroidogenic tissues like the adrenal glands, MVDP is considered the primary enzyme responsible for scavenging isocaproaldehyde. oup.comnih.govnih.gov This detoxification is essential for the normal progression of steroidogenesis.
Functional characterization has also revealed that a recombinant form of AKR1B7 can reduce acrolein, another reactive aldehyde that is a by-product of spermine (B22157) catabolism in the reproductive tract. nih.gov
Below is a summary of key substrates for this compound.
| Substrate Name | Origin | Role of MVDP |
|---|---|---|
| 4-hydroxynonenal (4-HNE) | Lipid Peroxidation | Detoxification, protection from oxidative damage |
| Isocaproaldehyde | Cholesterol side-chain cleavage (Steroidogenesis) | Detoxification, facilitation of steroid hormone synthesis |
| Acrolein | Spermine Catabolism | Detoxification in the reproductive tract |
Metabolic Pathway Participation
The specific enzymatic activities of MVDP integrate it into several critical metabolic and cellular defense pathways.
Detoxification of Lipid Peroxidation By-products: A major function of MVDP is its participation in the detoxification of harmful aldehydes produced during lipid peroxidation. nih.govnih.gov By neutralizing reactive species like 4-HNE, MVDP helps to alleviate the toxic effects associated with oxidative stress, which is implicated in a wide range of pathological conditions. nih.gov
Steroidogenesis: In steroidogenic tissues such as the adrenal cortex and gonads, MVDP plays a crucial role by eliminating isocaproaldehyde, a toxic by-product of the conversion of cholesterol to pregnenolone. bioscientifica.comoup.comnih.gov This function is essential for maintaining the efficiency and safety of the steroid hormone production pathway.
Lipid and Glucose Homeostasis: Emerging research has revealed a novel function for MVDP in the regulation of lipid and glucose metabolism. nih.gov Studies have shown that hepatic expression of AKR1B7 can lead to significantly lower plasma glucose levels and reduced hepatic triglyceride and cholesterol levels in diabetic mice. nih.govfrontiersin.org This suggests that MVDP may serve as a therapeutic target for conditions like fatty liver disease associated with diabetes. nih.gov
Investigation Through Genetic Perturbation Models
Gene Knockout Studies in Murine Models
To investigate the in vivo function of mouse vas deferens protein (MVDP), researchers have generated knockout mice in which the Akr1b7 gene is disrupted. These studies provide critical insights into the protein's necessity for reproductive success and physiological homeostasis.
Reproductive Phenotype Analysis
Despite the high levels of MVDP expression in the vas deferens and its specific, hormonally regulated expression in the ovary, knockout mice deficient in this protein were found to be viable and displayed no overt reproductive phenotype. nih.govbioscientifica.com Comprehensive mating studies were conducted to assess the reproductive success of both male and female homozygous mutant animals.
Table 1: Fertility Parameters in Akr1b7 Knockout vs. Wild-Type Mice
| Genotype | Sex | Age Group | Mean Litter Size (± SEM) | Parturition Frequency (Litters/Month ± SEM) |
|---|---|---|---|---|
| Wild-Type | Male | Continuous | 7.4 ± 0.4 | 0.9 ± 0.1 |
| Knockout (-/-) | Male | Continuous | 7.5 ± 0.3 | 0.9 ± 0.0 |
| Wild-Type | Female | 30 days | 7.8 ± 0.5 | 1.0 ± 0.0 |
| Knockout (-/-) | Female | 30 days | 7.3 ± 0.6 | 1.0 ± 0.0 |
| Wild-Type | Female | 5 months | 7.8 ± 0.7 | 0.9 ± 0.1 |
| Knockout (-/-) | Female | 5 months | 7.8 ± 0.5 | 0.9 ± 0.1 |
Data adapted from Baumann et al., 2007. No significant differences (P > 0.05) were observed between genotypes. bioscientifica.com
Spermatozoa Parameters Assessment
Given the protein's abundance in the vas deferens, a detailed assessment of spermatozoa from knockout males was conducted to determine if the absence of MVDP affected sperm quality or function. bioscientifica.com Sperm were isolated from both the cauda epididymis (a region where MVDP is not expressed, serving as a control) and the vas deferens of adult knockout and wild-type mice.
The analysis revealed that spermatozoa parameters remained normal in mice lacking MVDP. nih.govbioscientifica.com There were no significant, genotype-dependent differences in sperm concentration, motility, the degree of movement (mobility), or the percentage of sperm with normal morphology. bioscientifica.com A slight, but not statistically significant, increase in morphologically abnormal sperm was noted in the knockout animals, suggesting that while MVDP is not essential, its absence might have a subtle effect. bioscientifica.com
Table 2: Spermatozoa Parameters in Akr1b7 Knockout vs. Wild-Type Mice
| Parameter | Source | Wild-Type (Mean ± SEM) | Knockout (-/-) (Mean ± SEM) |
|---|---|---|---|
| Concentration (10⁶/ml) | Vas Deferens | 5.7 ± 1.1 | 6.0 ± 1.5 |
| Motility (%) | Vas Deferens | 67.0 ± 4.5 | 62.5 ± 4.8 |
| Mobility (0-3 scale) | Vas Deferens | 2.5 ± 0.3 | 2.3 ± 0.3 |
| Normal Morphology (%) | Vas Deferens | 80.8 ± 3.4 | 72.0 ± 5.6 |
Data adapted from Baumann et al., 2007, for spermatozoa isolated from the vas deferens of 22-week-old mice. No significant differences (P > 0.05) were observed between genotypes. bioscientifica.com
Ovarian Follicle Maturation and Endocrine Profiles
In female mice, MVDP (Akr1b7) expression is physiologically regulated during the estrous cycle and is specifically induced in the theca and stromal cells of the ovary around the time of ovulation. nih.govbioscientifica.com To assess the impact of its absence, histological analysis of ovaries from knockout females was performed. The analysis showed that ovarian follicle maturation proceeds normally, and there were no observable alterations in the ovarian follicle population compared to wild-type mice. nih.govbioscientifica.com
Hypotheses on Compensatory Mechanisms and Functional Redundancy
The lack of a discernible reproductive phenotype in MVDP-knockout mice, particularly given the protein's high and tissue-specific expression, strongly suggests the existence of compensatory mechanisms or functional redundancy. bioscientifica.com MVDP belongs to the large aldo-keto reductase (AKR) superfamily of enzymes, which are involved in detoxifying aldehydes and ketones. nih.govnih.gov
One hypothesis is that other members of the AKR family, which are also present in reproductive tissues, may compensate for the loss of MVDP's function. bioscientifica.com Researchers investigated the expression of Akr1b8, the most structurally and functionally related protein to MVDP, in the knockout mice but found no evidence of its upregulation as a compensatory response. bioscientifica.com This suggests that if compensation occurs, it may be through other, less closely related AKR enzymes or entirely different metabolic pathways that can handle the substrates MVDP normally processes, such as by-products of lipid peroxidation. bioscientifica.comnih.gov The viability and normal reproductive capacity of the knockout mice underscore the robustness of these physiological systems and the potential for functional overlap within large protein families. bioscientifica.com
Methodological Approaches for Gene Disruption
The generation of gene-deficient murine models, such as the MVDP/Akr1b7 knockout, relies on precise gene editing technologies. Historically and in the specific case of the published Akr1b7 knockout model, the primary method was homologous recombination in embryonic stem (ES) cells. bioscientifica.com This technique involves creating a "targeting vector" containing a modified version of the gene (e.g., with a selectable marker inserted to disrupt its function) flanked by DNA sequences identical to the regions surrounding the target gene in the mouse genome. This vector is introduced into ES cells, where, at a low frequency, the cell's natural recombination machinery swaps the endogenous gene with the modified version. bioscientifica.com Correctly targeted ES cells are then selected, expanded, and injected into early-stage mouse embryos (blastocysts) to create chimeric mice, which are subsequently bred to establish a germline transmission of the knockout allele. bioscientifica.com
More recently, the CRISPR-Cas9 system has revolutionized the creation of knockout mice, offering a faster, more efficient, and more flexible approach. This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence in the genome. The Cas9 protein then creates a double-strand break at the target site. The cell's error-prone repair mechanism, known as non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) that disrupt the gene's reading frame, effectively knocking it out. This entire complex (Cas9 protein and gRNA) can be directly injected or electroporated into mouse zygotes, significantly shortening the timeline for generating genetically modified animals compared to the ES cell method.
Advanced Methodological Approaches in Mvdp Research
Molecular Biology Techniques
Gene Cloning and Expression Analysis
The initial molecular understanding of MVDP began with the cloning and sequencing of its complementary DNA (cDNA). A 1225-base pair cDNA was isolated, which contained an open reading frame of 948 nucleotides. This sequence encodes a protein composed of 316 amino acids with a calculated molecular mass of 35,965 Daltons oup.com. This foundational work revealed a high degree of homology between MVDP and members of the aldo-keto reductase superfamily, suggesting its potential enzymatic function oup.com.
Expression analysis has been crucial in understanding the physiological regulation of MVDP. Northern blot analysis has demonstrated that the mRNA for MVDP is highly abundant in the mouse vas deferens ahajournals.org. The expression of MVDP is significantly influenced by androgens. Castration leads to a marked decrease in the 1.4 kilobase mRNA transcript, while the administration of testosterone (B1683101) to castrated mice results in a significant increase in its levels oup.com. This androgen-dependent expression is primarily regulated at the transcriptional level ahajournals.org.
Table 1: Characteristics of Mouse Vas Deferens Protein (MVDP) cDNA and Protein
| Feature | Description | Reference |
|---|---|---|
| cDNA Length | 1225 base pairs | oup.com |
| Open Reading Frame | 948 nucleotides | oup.com |
| Encoded Protein Length | 316 amino acids | oup.com |
| Calculated Protein Mass | 35,965 Daltons | oup.com |
| Homology | Aldo-keto reductase superfamily | oup.com |
| mRNA Size | 1.4 kilobases | oup.com |
Reporter Gene Assays for Transcriptional Regulation
To dissect the transcriptional regulation of the MVDP gene, researchers have employed reporter gene assays. These assays involve linking the promoter region of the MVDP gene to a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT) or luciferase, whose expression can be easily measured nih.govresearchgate.netthermofisher.comberthold.com. By transfecting cells with these constructs, it's possible to identify the specific DNA sequences responsible for transcriptional control.
Through this approach, a minimal region of the MVDP promoter, from -121 to +41 base pairs relative to the transcription start site, was found to be sufficient for androgen-regulated gene expression nih.gov. Further analysis identified a crucial androgen response element (ARE) located between positions -111 and -97 oup.comnih.gov. Mutation of this proximal ARE almost completely abolished the androgen-induced expression of the reporter gene, confirming its functional importance nih.gov. Interestingly, a 77-base pair LINE-like sequence within the promoter has been shown to be essential for this androgen-dependent expression in the mouse vas deferens oup.com.
Table 2: Key Regulatory Elements in the MVDP Gene Promoter Identified by Reporter Gene Assays
| Regulatory Element | Location | Functional Role | Reference |
|---|---|---|---|
| Minimal Promoter Region | -121 to +41 bp | Sufficient for androgen-regulated expression | nih.gov |
| Proximal Androgen Response Element (ARE) | -111 to -97 bp | Essential for androgen induction | oup.comnih.gov |
| LINE-like Sequence | Within the promoter | Confers androgen responsiveness | oup.com |
DNA-Protein Interaction Studies (e.g., DNase I Footprinting, Gel Shift Assays)
To further confirm the interaction of regulatory proteins with the MVDP promoter, DNA-protein interaction studies have been conducted. Techniques like DNase I footprinting and electrophoretic mobility shift assays (EMSA), also known as gel shift assays, are powerful tools for identifying specific protein binding sites on a DNA molecule thermofisher.comnih.govyoutube.comnih.gov.
DNase I footprinting analysis of the MVDP promoter has provided evidence for the binding of proteins to the identified androgen response element oup.com. In a gel shift assay, a labeled DNA probe containing the binding site of interest is incubated with nuclear extracts. If a protein binds to the probe, the complex will migrate more slowly through a gel than the free probe, resulting in a "shifted" band youtube.comnih.govunito.it. These studies have confirmed the presence of a functional ARE in the MVDP promoter and have also suggested the involvement of ubiquitous transcription factors such as NF1 and Sp1 in the regulation of the gene documentsdelivered.com.
In Vitro Transcription and Translation Systems
In vitro transcription and translation systems provide a cell-free environment to synthesize proteins from a DNA template. This method has been utilized to study the basic properties of the MVDP protein. The MVDP cDNA was transcribed into mRNA in vitro, which was then translated in a rabbit reticulocyte lysate system nih.gov.
These experiments revealed a key characteristic of MVDP: it lacks a typical signal peptide sequence nih.gov. Signal peptides are short amino acid sequences that direct newly synthesized proteins to the secretory pathway. The absence of a signal peptide in MVDP was confirmed by the observation that the in vitro synthesized protein was not internalized into microsomes, which are vesicles derived from the endoplasmic reticulum nih.gov. This finding suggests that MVDP is not secreted through the classical pathway and likely has an intracellular or alternative secretion mechanism nih.gov.
Proteomic and Cellular Characterization
Protein Identification and Characterization (e.g., Mass Spectrometry, Peptide Mass Fingerprinting)
The direct analysis of the MVDP protein has been approached using proteomic techniques. Early studies utilized polyacrylamide gel electrophoresis to identify a major protein in the adult mouse vas deferens with a molecular weight of approximately 34,800 Daltons nih.gov. This protein was found to be a basic glycoprotein (B1211001) and its abundance was shown to be androgen-dependent nih.gov.
More advanced proteomic methods like mass spectrometry and peptide mass fingerprinting offer high-throughput and detailed characterization of proteins wikipedia.orgcreative-proteomics.comnih.govyoutube.com. In peptide mass fingerprinting, a protein is enzymatically digested into smaller peptides, and the masses of these peptides are precisely measured using a mass spectrometer, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) wikipedia.orgcreative-proteomics.comnih.govyoutube.com. This "fingerprint" of peptide masses is then compared to theoretical peptide masses from protein databases to identify the protein wikipedia.orgcreative-proteomics.comnih.govyoutube.com. While broader proteomic analyses of the mouse testis and vas deferens have been conducted using mass spectrometry, a specific, detailed characterization of purified MVDP using these modern techniques has not been extensively reported in the available literature nih.gov. However, these powerful analytical tools hold the potential to provide a more comprehensive understanding of MVDP's post-translational modifications and potential interacting partners.
Immunolocalization and Subcellular Imaging (e.g., Electron Microscopy, Immunocytochemistry)
The precise localization of MVDP within the epithelial cells of the vas deferens has been critical to understanding its secretion and function. Electron microscopy coupled with immunolocalization techniques has revealed that MVDP is distributed throughout the cytoplasm of these cells. Notably, the protein is not found within the traditional secretory pathway, such as the lumen of the endoplasmic reticulum or the Golgi apparatus. Instead, MVDP is abundantly present in the apical protrusions of the epithelial cells. nih.gov
This subcellular distribution strongly suggests that MVDP is not secreted via the classical exocytosis pathway used by most secretory proteins. The concentration of MVDP in apical protrusions and its subsequent release into the luminal fluid, where it is found associated with degrading cellular material, provides clear evidence for an apocrine mode of secretion. nih.gov This mechanism involves the budding off of portions of the apical cytoplasm, which then release their contents into the lumen.
Immunofluorescence histochemistry has further confirmed the specific localization of MVDP to the epithelium of the vas deferens and has also shown that spermatozoa within the deferent duct are coated with this protein. bioscientifica.com This finding points to a potential role for MVDP in sperm function or maturation.
| Technique | Finding | Implication |
| Electron Microscopy & Immunolocalization | MVDP is located in the cytoplasm and apical protrusions, absent from the ER and Golgi. | Secretion is non-classical, likely apocrine. |
| Immunofluorescence Histochemistry | MVDP is localized to the vas deferens epithelium and coats luminal spermatozoa. | Suggests a role in the post-testicular environment and sperm function. |
Epithelial Cell Culture Systems for Androgen Responsiveness
Primary cultures of vas deferens epithelial cells have proven to be an invaluable in vitro model for investigating the androgen-dependent nature of MVDP expression. These cell culture systems retain the polarized characteristics of a functioning epithelium and express high levels of androgen receptors, making them highly responsive to hormonal stimulation. elifesciences.orgnih.gov
Studies using these cultures have demonstrated that the expression of MVDP, at both the mRNA and protein level, is significantly upregulated in response to androgens. elifesciences.orgnih.gov For instance, maximal expression of the MVDP gene is typically observed after 24 hours of androgen induction. elifesciences.orgnih.gov This robust and reproducible response has established these cell culture systems as a reliable model for dissecting the molecular mechanisms underlying androgen regulation of gene expression in the vas deferens.
Furthermore, these in vitro models allow for detailed investigations into the signaling pathways and transcriptional machinery involved in the hormonal control of MVDP synthesis.
Single-Cell RNA Sequencing for Tissue Cell Type Atlas
Single-cell RNA sequencing (scRNA-seq) has provided a high-resolution atlas of the various cell types that constitute the mouse epididymis and vas deferens. This powerful technique allows for the characterization of gene expression profiles in individual cells, offering unprecedented insight into the cellular heterogeneity of this tissue. elifesciences.org
Within the context of MVDP research, scRNA-seq studies have been instrumental in identifying the specific cell populations responsible for its production. Analysis of the single-cell transcriptome of the vas deferens has identified the gene encoding MVDP, Akr1b7, as a prominent marker for the principal cells of the vas deferens epithelium. elifesciences.org This confirms at a single-cell resolution that these are the primary sites of MVDP synthesis.
The single-cell atlas also provides a valuable resource for exploring the broader gene expression programs of MVDP-producing cells and for identifying potential intercellular signaling networks within the vas deferens that may influence their function. elifesciences.org
| Cell Type | Key Marker Genes | Relevance to MVDP |
| Principal Cells | Akr1b7 (MVDP), Akr1c1, Crygb, Crygc | Primary site of MVDP synthesis. elifesciences.org |
| Clear Cells | Genes for V-ATPase subunits, energy metabolism, and membrane trafficking | Involved in luminal acidification, a process potentially influenced by secretions like MVDP. elifesciences.org |
| Basal Cells | Express complementary ligands and receptors with endothelial cells | Potential role in cell-to-cell communication within the epithelium. elifesciences.org |
| Fibroblasts (Secretory and Stem-like) | Secretory: Ptx3, Tslp; Stem-like: Lgr5 | May play a role in recruiting immune cells and maintaining tissue homeostasis. elifesciences.org |
| Immune Cells (e.g., Macrophages) | Reciprocal signaling with 'secretory fibroblasts' | Potential interactions with the secretory environment of the vas deferens. elifesciences.org |
In Vivo and Ex Vivo Model Systems
Murine Models for Reproductive Organ Physiology
The mouse has served as a critical in vivo model for understanding the physiology of the male reproductive tract and the role of androgens in its function. Studies in murine models have firmly established that the expression of MVDP is under tight androgenic control. nih.gov Castration leads to a significant reduction in MVDP mRNA levels, an effect that can be reversed by testosterone administration. nih.govnih.gov
To directly investigate the in vivo function of MVDP, a knockout mouse model was generated in which the Akr1b7 gene (which codes for MVDP) was deleted. bioscientifica.comnih.gov Surprisingly, these MVDP-deficient mice were viable and exhibited no discernible reproductive phenotype. bioscientifica.comnih.gov Both male and female homozygous mutant animals were fertile, and key reproductive parameters such as ovarian follicle maturation and spermatozoa characteristics remained normal in the absence of the protein. bioscientifica.comnih.gov This suggests that while MVDP is a major, hormonally regulated protein of the vas deferens, it is dispensable for normal development and reproductive success in mice under standard laboratory conditions. bioscientifica.comnih.gov
Ex Vivo Tissue and Organ Culture
Ex vivo culture of the vas deferens provides a valuable model system that bridges the gap between in vitro cell culture and in vivo animal studies. This approach allows for the maintenance of the three-dimensional architecture and cellular interactions of the tissue in a controlled experimental setting.
While specific studies focusing on MVDP in ex vivo vas deferens cultures are not extensively detailed in the available literature, this system is well-suited for investigating the direct effects of androgens and other signaling molecules on the vas deferens epithelium. The established androgen-dependency of MVDP expression in vivo and in cultured epithelial cells strongly suggests that ex vivo organ culture would be a responsive system for studying the regulation of this protein in a more physiologically relevant context than monolayer cell cultures. This methodology holds promise for future investigations into the intricate regulation of the vas deferens secretome.
Future Research Directions and Translational Perspectives
Unraveling Remaining Physiological Significance
The mouse vas deferens protein is a basic glycoprotein (B1211001) with a molecular weight of approximately 34,800 +/- 300 daltons. nih.gov It constitutes a significant portion of the soluble proteins in the vas deferens, accounting for about 17% in the tissue homogenate and 42% in the luminal fluid. nih.gov The expression of MVDP is tightly regulated by androgens and developmental stage. It is not synthesized in significant amounts until mice are 20 days old, with its concentration rapidly increasing between 20 and 30 days, which corresponds with the pubertal rise of androgens. nih.gov
The androgen-dependence of MVDP is a key aspect of its biology. Following castration, the concentration of the protein progressively decreases, dropping to minimal levels after 45 days. nih.gov This effect can be reversed with testosterone (B1683101) treatment, while other hormones such as estradiol, progesterone, and corticosterone (B1669441) are ineffective. nih.gov This specific hormonal regulation suggests a specialized function in the male reproductive tract. Additionally, thyroxine has been shown to potentially induce a precocious accumulation of MVDP, indicating that other hormonal factors may also influence its expression. nih.gov
Despite this foundational knowledge, the exact physiological purpose of MVDP is yet to be fully elucidated. The vas deferens is not merely a conduit for sperm; it is an active site for sperm storage and maturation. Its functions include propelling sperm into the ejaculate through smooth muscle contractions, a process significantly mediated by P2X1 receptors for ATP. nih.gov The lumen also contains a variety of small molecules, and the presence of transporters like Abcg2 suggests an active role in creating a specific luminal environment. elifesciences.org Future research must aim to define the role of MVDP within this complex interplay of muscular contraction and biochemical conditioning, determining if it influences sperm motility, viability, or fertilizing capacity.
Interplay with Other Proteins and Signaling Pathways in the Male Reproductive Tract
MVDP is also identified as a member of the aldo-keto reductase family, specifically Akr1b7. elifesciences.orgnih.gov This classification provides a crucial link to potential enzymatic functions. The gene for MVDP contains elements in its 5' flanking region that closely resemble the consensus sequence for androgen response elements, which explains its regulation by androgen signaling pathways at the genomic level. nih.gov
The male reproductive tract is a site of complex signaling. A single-cell atlas of the mouse epididymis and vas deferens has revealed a wealth of signaling molecules, including Plac8, Ptgr1, Ptges, Ptgs2, Prlr, and Cited1. elifesciences.org Furthermore, the Wnt signaling pathway is active, evidenced by the expression of β-catenin, a protein involved in cell-cell adhesion and gene transcription, in the vas deferens. wikipedia.org A critical avenue for future research is to investigate whether MVDP (Akr1b7) interacts with these pathways or other secreted proteins to modulate the function of the vas deferens epithelium or the maturing sperm.
As sperm transit from the testis through the epididymis and vas deferens, their proteome undergoes extensive remodeling through the acquisition, loss, and modification of various proteins. nih.govnih.gov This maturation process is essential for sperm to gain motility and the ability to fertilize an egg. nih.govmdpi.com Membranous vesicles called epididymosomes play a role in transferring proteins to sperm during this transit. nih.govmdpi.com The potential influence of the abundant MVDP on this dynamic modification of the sperm proteome is a significant unanswered question. Investigating the direct and indirect interactions of MVDP with sperm surface proteins and luminal signaling molecules will be key to understanding its role in male fertility.
Potential as a Research Biomarker for Reproductive Health
While not currently established as a clinical biomarker, MVDP possesses several characteristics that make it a strong candidate for a research biomarker for male reproductive health and hormonal status. An ideal biomarker should be sensitive, specific, and reliably reflect a particular physiological state. The strict androgen-dependence of MVDP is its most promising feature in this regard. nih.gov Since many cases of male infertility are linked to hormonal imbalances or impaired androgen action, quantifying MVDP levels in vas deferens fluid could offer a direct readout of androgen activity within this critical reproductive organ.
The precedent for using reproductive tract proteins as biomarkers is growing. For instance, the sperm protein SP22 is being actively investigated as a potential fertility biomarker in both murine species and humans, with its concentration showing a high correlation with sperm fertility. nih.gov The proteomic analysis of sperm at different maturational stages has also identified numerous proteins, such as molecular chaperones and metabolic enzymes, that could serve as markers for successful epididymal maturation. nih.govdntb.gov.ua Given its high abundance and specific expression in the vas deferens, MVDP could serve as a valuable indicator of the functional status of this particular segment of the male reproductive tract.
| Characteristic of an Ideal Biomarker | Known Properties of this compound (MVDP) |
| Specificity | Expression is localized to the vas deferens and is not detected in blood plasma or other sexual organs. nih.gov |
| Sensitivity to Physiological State | Tightly regulated by androgens; levels decrease significantly after castration and are restored by testosterone. nih.gov |
| High Abundance | Represents a major protein component of the vas deferens luminal fluid (approx. 42%). nih.gov |
| Correlation with Function | While its precise function is unknown, its regulation is tied to sexual maturation and hormonal status crucial for fertility. nih.govnih.gov |
Future studies should focus on developing assays to quantify MVDP and correlating its levels with fertility outcomes and known causes of infertility in mouse models.
Implications for Male Fertility Research Models
Mouse models are indispensable tools for dissecting the complex genetic and physiological mechanisms underlying male fertility. nih.govresearchgate.net The genetic similarity between mice and humans, coupled with the ability to create targeted gene modifications, allows for in-depth functional analysis that is not possible in human subjects. nih.gov The study of MVDP within these models holds significant potential for advancing the field.
The most direct approach to elucidating the in vivo function of MVDP would be the development of a knockout mouse model where the gene for MVDP (Akr1b7) is deleted. This strategy has been successfully employed for numerous other genes related to male fertility. For example, knockout models have revealed the critical roles of specific proteins in sperm production, motility, and structure.
| Gene Knockout Model | Phenotype in Male Mice | Reference |
| P2X1 Receptor | Reduced vas deferens contraction by up to 60%, leading to a ~90% reduction in fertility due to fewer sperm in the ejaculate. | nih.gov |
| Tmem232 | Male-specific infertility caused by abnormalities in the sperm flagellum and abnormal retention of cytoplasmic remnants. | mdpi.com |
| TLE6 | Significant reduction in sperm count and motility, with a high percentage of sperm showing abnormal head morphology. | technologynetworks.com |
| Spag6l (Sperm-associated antigen 6-like) | Role in the regulation of ciliogenesis and spermatogenesis. | henryford.com |
A knockout model for MVDP would definitively answer whether this abundant protein is essential for male fertility. Such a model would allow researchers to investigate specific impacts on sperm transit time, sperm motility, sperm morphology, and ultimately, the ability to fertilize an oocyte. By studying the consequences of its absence, the precise role of this compound can be integrated into the broader understanding of the thousands of genes that regulate male reproduction. nih.govresearchgate.net
Q & A
Q. How can CRISPR-Cas9 models improve functional studies of AKR1B7 in post-vasectomy sperm DNA fragmentation?
- Methodological Answer :
- Generate tissue-specific knockouts (e.g., Akrib7<sup>flox/flox</sup>; Pgk2-Cre for germline deletion).
- Assess DNA fragmentation via TUNEL assays in post-vasectomy sperm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
